
Apobuscopan-d9 (bromide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
合成路线和反应条件
阿波布司班-d9(溴化物)的合成涉及将氘原子掺入丁溴东莨菪碱分子中。 这可以通过各种氘代技术实现,例如使用氘气或氘代溶剂的催化交换反应 . 反应条件通常涉及高温高压以促进氢原子与氘的交换。
工业生产方法
阿波布司班-d9(溴化物)的工业生产遵循类似的原则,但规模更大。 该过程涉及使用专门的反应器和氘源以确保有效的和一致的氘代。 质量控制措施旨在确保最终产品的纯度和稳定性 .
化学反应分析
反应类型
阿波布司班-d9(溴化物)经历各种化学反应,包括:
氧化: 该化合物在特定条件下可以氧化形成相应的氧化物。
还原: 还原反应可以将该化合物转化为其还原形式。
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化锂铝等还原剂以及叠氮化钠等亲核试剂。 这些反应通常在受控的温度和压力下进行,以确保预期结果 .
主要形成的产物
从这些反应中形成的主要产物取决于使用的特定试剂和条件。 例如,氧化可能会产生氧化物,而取代反应可能会产生各种取代衍生物 .
科学研究应用
阿波布司班-d9(溴化物)具有广泛的科学研究应用,包括:
化学: 用作分析化学中的参考标准,用于研究反应机理和动力学。
生物学: 用于生物学研究,以研究氘对生物系统的影响。
医学: 用于药代动力学研究,以了解氘代药物的代谢和分布。
工业: 应用于新药物和化学工艺的开发
作用机制
阿波布司班-d9(溴化物)通过与胃肠道中的毒蕈碱乙酰胆碱受体结合发挥作用。 这阻止乙酰胆碱与受体结合并激活受体,这将导致平滑肌收缩。 通过阻断这些受体,该化合物减少了平滑肌收缩并缓解了痉挛 .
相似化合物的比较
类似化合物
丁溴东莨菪碱: 未氘代的形式,用于类似的医疗应用。
甲溴东莨菪碱: 另一种具有类似性质的抗胆碱能剂。
异丙托溴铵: 用于呼吸系统疾病,但具有类似的抗胆碱能机制
独特性
阿波布司班-d9(溴化物)由于其氘含量而具有独特性,这增强了其稳定性并改变了其药代动力学性质。 这使其在科学研究中特别有价值,用于研究氘对药物代谢和作用的影响 .
属性
分子式 |
C21H28BrNO3 |
|---|---|
分子量 |
431.4 g/mol |
IUPAC 名称 |
[9-methyl-9-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-phenylprop-2-enoate;bromide |
InChI |
InChI=1S/C21H28NO3.BrH/c1-4-5-11-22(3)17-12-16(13-18(22)20-19(17)25-20)24-21(23)14(2)15-9-7-6-8-10-15;/h6-10,16-20H,2,4-5,11-13H2,1,3H3;1H/q+1;/p-1/i1D3,4D2,5D2,11D2; |
InChI 键 |
PKUGCYLBJGJIHK-BBBRHNBLSA-M |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[N+]1(C2CC(CC1C3C2O3)OC(=O)C(=C)C4=CC=CC=C4)C.[Br-] |
规范 SMILES |
CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(=C)C4=CC=CC=C4)C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




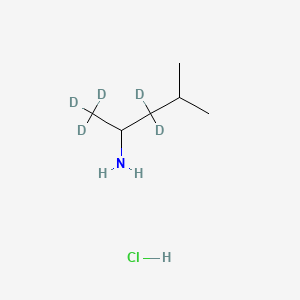
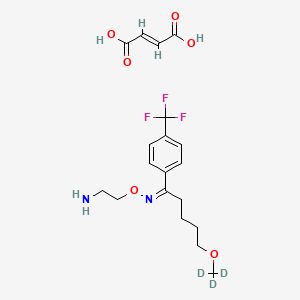
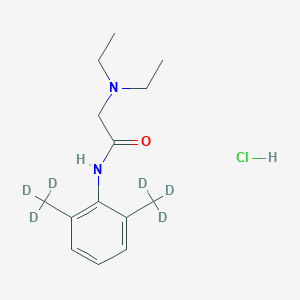
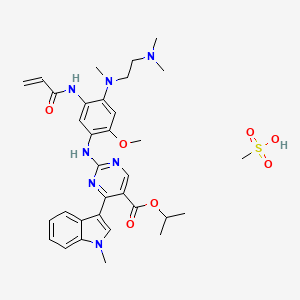
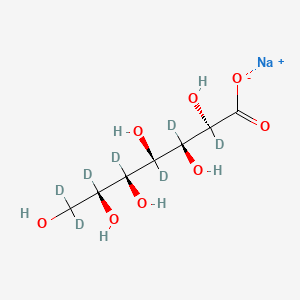
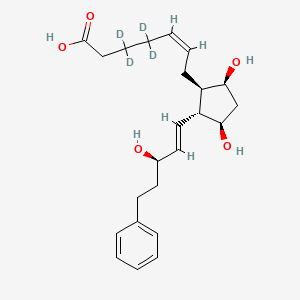

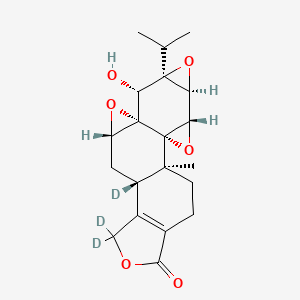
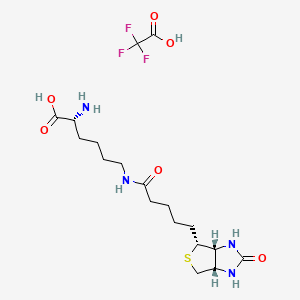

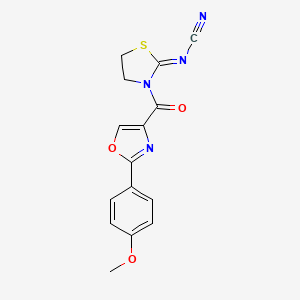
![(12aS)-2-methoxy-N,7,7,9,12a-pentamethyl-5,6,6a,12-tetrahydronaphtho[1,2-g]quinazoline-3-carboxamide](/img/structure/B12416001.png)
